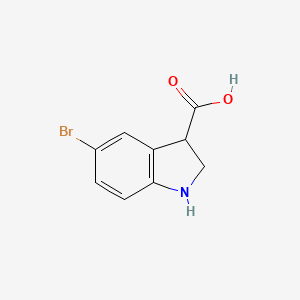

5-Bromoindoline-3-carboxylic acid

Description

Contextualization of Indole (B1671886)/Indoline (B122111) Systems in Organic Synthesis and Heterocyclic Chemistry

Indole and its reduced form, indoline, are privileged heterocyclic scaffolds that form the core of a vast array of natural products, pharmaceuticals, and functional materials. chemimpex.com The indole nucleus is famously present in the amino acid tryptophan, the neurotransmitter serotonin, and numerous complex alkaloids with significant biological activities. This ubiquity has rendered indole and indoline systems as prime targets for organic chemists, leading to the development of a rich and diverse portfolio of synthetic methodologies for their construction and functionalization. Their unique electronic properties and ability to participate in a variety of chemical transformations make them invaluable building blocks in the synthesis of complex molecular architectures.

The Significance of Halogenation (e.g., Bromine at the 5-Position) in Indoline Carboxylic Acids for Synthetic Maneuverability and Electronic Modulation

The introduction of a halogen atom, such as bromine, onto the indoline ring profoundly influences its chemical behavior and utility. Specifically, placing a bromine atom at the 5-position of an indoline carboxylic acid serves two primary purposes. Firstly, it provides a reactive handle for a multitude of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org This allows for the facile introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the rapid generation of molecular diversity. Secondly, the electronegative bromine atom exerts a significant electronic effect on the indoline ring system, modulating its reactivity and the properties of the molecule as a whole. This electronic perturbation can be crucial for fine-tuning the biological activity or material properties of the final compound. The bromine atom at the 5-position enhances the reactivity of the scaffold, making it an essential building block in the development of various bioactive molecules. chemimpex.com

Overview of Current Research Trajectories for Carboxylic Acid Derivatives of Indoline Frameworks

Current research involving indoline carboxylic acid derivatives is largely driven by the quest for new therapeutic agents and functional materials. In medicinal chemistry, these scaffolds are being extensively explored for the development of anticancer agents, enzyme inhibitors, and receptor modulators. chemimpex.comchemicalbook.com The ability to readily diversify the core structure through reactions at the bromine and carboxylic acid functionalities allows for the systematic exploration of structure-activity relationships. Furthermore, there is growing interest in the application of these compounds in materials science, where their unique electronic and photophysical properties can be harnessed for the development of novel organic electronics and sensors. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO2 |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole-3-carboxylic acid |

InChI |

InChI=1S/C9H8BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-3,7,11H,4H2,(H,12,13) |

InChI Key |

LJPFBUKVQGTVMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(N1)C=CC(=C2)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromoindoline 3 Carboxylic Acid and Analogous Scaffolds

De Novo Synthesis Strategies for Indoline (B122111) Ring Formation Incorporating Halogen and Carboxylic Acid Functionalities

The de novo construction of the indoline ring offers a direct route to incorporating the desired bromine and carboxylic acid groups from the outset. These methods often involve cyclization reactions of appropriately substituted acyclic precursors.

Cyclization Reactions Utilizing Halogenated Precursors

A primary strategy for the de novo synthesis of halogenated indolines involves the cyclization of precursors already bearing a halogen atom. Halogen-induced cyclizations are a powerful tool in heterocyclic synthesis, where electrophilic halogen species activate unsaturated bonds to trigger ring formation. mdpi.com For instance, the synthesis of various nitrogen-containing heterocycles can be achieved through intramolecular cyclization, often catalyzed by transition metals like palladium. mdpi.comnih.gov These reactions can tolerate a range of functional groups, including halogens, allowing for the construction of diverse indole (B1671886) and indoline skeletons. organic-chemistry.org

One approach involves the cyclization of 2-alkynyl anilines, where the presence of a halogen on the aniline (B41778) ring can be carried through the cyclization process. mdpi.com Palladium-catalyzed processes are particularly effective for such transformations, facilitating both carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions. mdpi.com The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the cyclization.

Ring-Closing Approaches for Indoline Ring Construction

Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of a wide variety of unsaturated rings, including nitrogen heterocycles. researchgate.netwikipedia.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene. wikipedia.orgnih.gov RCM is particularly useful for synthesizing five- and six-membered nitrogen heterocycles like pyrrolines and tetrahydropyridines, which are precursors to indolines. nih.govnih.gov

The synthesis of functionalized indolines can be achieved by designing acyclic precursors containing two vinyl groups that can undergo RCM. researchgate.netnih.gov While direct RCM to form indolines bearing a carboxylic acid and a bromine atom is less commonly reported, the modularity of this approach allows for the synthesis of complex indoline structures that can be further functionalized. researchgate.net For instance, diallyl indoles can serve as precursors for RCM to access fused pyrido[1,2-a]indoles and carbazoles. researchgate.net

Post-Synthetic Introduction of Bromine on Indoline-3-carboxylic Acid Skeletons

An alternative and often more practical approach involves the late-stage introduction of a bromine atom onto a pre-formed indoline-3-carboxylic acid scaffold. This strategy relies on the principles of electrophilic aromatic substitution, where the regioselectivity of bromination is a key challenge.

Regioselective Electrophilic Bromination Approaches

The direct bromination of indoline-3-carboxylic acid requires careful control to achieve substitution at the desired C-5 position. The electronic properties of the substituents on the indoline ring play a crucial role in directing the incoming electrophile.

The substituents on the aromatic ring and the pyrroline (B1223166) ring of the indoline system exert significant directing effects during electrophilic aromatic substitution. youtube.comlibretexts.org The nitrogen atom of the indoline ring is an activating group and an ortho-, para-director. Conversely, a carboxylic acid group at the C-3 position is a deactivating group. The interplay of these directing effects determines the position of bromination.

In the case of indoline-3-carboxylic acid, the activating effect of the nitrogen atom directs electrophilic attack to the C-5 and C-7 positions. The deactivating effect of the C-3 carboxylic acid group would primarily influence the pyrroline ring, but its electronic pull can also affect the aromatic ring. For electrophilic bromination, the C-5 position is generally favored due to the strong activating and directing influence of the nitrogen atom. researchgate.netresearchgate.net The presence of a directing group at the C-3 position, such as a pivaloyl group, has been shown to effectively direct arylation to the C-4 and C-5 positions of indoles. researchgate.net

A study on the direct bromination of substituted indoles showed that the reaction rate is influenced by the electronic nature of the substituent at C-5. researchgate.net Electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net This highlights the importance of the electronic environment of the indole nucleus in determining the outcome of electrophilic substitution.

Table 1: Regioselectivity in Electrophilic Bromination of Substituted Indoles

| Substituent at C-5 | Reactivity Order |

| -OCH3 | Highest |

| -CH3 | High |

| -H | Moderate |

| -F | Lower |

| -Cl | Lower |

| -Br | Lower |

| -COOH | Low |

| -CN | Lowest |

| This table is a simplified representation based on the general principles of electrophilic aromatic substitution and findings from related studies. researchgate.net |

To enhance the regioselectivity and efficiency of bromination, various catalytic systems can be employed. Lewis acids are known to catalyze electrophilic aromatic bromination reactions. researchgate.netnih.gov For instance, zirconium(IV) chloride has been shown to be an effective catalyst for the benzylic bromination of aromatic compounds using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov While this specific example is for benzylic bromination, Lewis acids can also activate brominating agents for aromatic ring halogenation.

Lewis acids can coordinate to the brominating agent, increasing its electrophilicity and potentially influencing the regiochemical outcome of the reaction. researchgate.netorganic-chemistry.orgnih.gov The choice of Lewis acid and brominating reagent is critical for achieving the desired transformation without promoting side reactions. For example, bromine (Br₂) itself can act as a Lewis acid catalyst in certain reactions, such as the Friedel-Crafts alkylation of indoles. researchgate.net

The development of mild and selective bromination methods is an active area of research. For instance, N-bromosuccinimide (NBS) is a commonly used reagent for electrophilic bromination, and its reactivity can be modulated by the reaction conditions and the presence of catalysts. nih.govacs.org In some cases, the in situ generation of a more reactive brominating species can lead to improved selectivity. researchgate.net

Table 2: Catalytic Systems for Bromination

| Catalyst | Brominating Agent | Substrate Type | Key Feature | Reference |

| Br₂ | - | Indoles | Acts as a Lewis acid catalyst for Friedel-Crafts alkylation | researchgate.net |

| ZrCl₄ | DBDMH | Aromatic compounds | Catalyzes benzylic bromination | nih.gov |

| Lewis Acids (e.g., BF₃·Et₂O, TiCl₄) | - | Imines | Catalyze indole synthesis via cyclization | organic-chemistry.orgnih.gov |

| This table provides examples of catalytic systems used in reactions involving indoles and bromination, illustrating the types of catalysts that could be adapted for the synthesis of 5-bromoindoline-3-carboxylic acid. |

Optimization of Reaction Conditions for Bromination (e.g., Temperature Control, Solvent Effects)

The bromination of indoline derivatives, including those leading to this compound, is typically an electrophilic aromatic substitution. The success of this reaction hinges on controlling the reactivity of the brominating agent and managing the reaction environment to ensure high regioselectivity and yield.

Temperature Control: Temperature plays a crucial role in chemical reactions, influencing both reaction rate and selectivity. For electrophilic bromination, lower temperatures are often favored to minimize the formation of side products. While specific temperature data for the direct bromination of indoline-3-carboxylic acid is not extensively detailed in the provided literature, general principles suggest that careful temperature management is essential to prevent over-bromination or degradation of the starting material.

Solvent Effects: The choice of solvent is a critical parameter in the optimization of bromination reactions. Solvents can influence the solubility of reagents, the stability of intermediates, and the electrophilicity of the brominating agent. acs.org Polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are effective in dissolving and activating N-bromoamide reagents like N-bromosuccinimide (NBS). acs.org Halogenated solvents, for instance, dichloromethane (B109758) (DCM), are also commonly employed. acs.org For reactions with electron-poor substrates, heating may be necessary, which requires the selection of a solvent with a suitable boiling point to replace low-boiling options like DCM. reddit.com In some specialized applications, lipophilic solvents such as hexane (B92381) or heptane (B126788) have been used, although they are less common due to the poor solubility of polar reagents. acs.org The development of solvent-free protocols, using solid brominating agents like dioxane dibromide, represents a greener alternative that can lead to faster reactions and higher purity of the product. beilstein-journals.org

| Solvent Class | Examples | Effect on Bromination | Reference |

|---|---|---|---|

| Polar Aprotic | Acetonitrile, DMF | Dissolves and activates polar N-bromoamide reagents like NBS. | acs.org |

| Halogenated | Dichloromethane (DCM) | Commonly used, but may require promoters to activate weakly electrophilic bromine in N-bromoamides. | acs.org |

| Lipophilic | Hexane, Heptane | Rarely used due to poor solubility of N-bromoamide reagents and promoters. | acs.org |

| Solvent-Free | N/A | Can lead to faster and more efficient reactions, particularly with solid brominating agents. | beilstein-journals.org |

Functional Group Interconversions on 5-Bromoindoline (B135996) Precursors to the Carboxylic Acid

The synthesis of this compound can also be achieved through the chemical modification of functional groups on a pre-brominated indoline core. Common strategies include the hydrolysis of ester derivatives and the oxidation of aldehydes or alcohols at the C-3 position.

Hydrolysis of Ester Derivatives to this compound

A widely used method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. orgoreview.comlibretexts.org This transformation can be catalyzed by either acid or base and is a reliable route to this compound from its ester precursors. ucalgary.calibretexts.org

The reaction involves the cleavage of the ester's C-O bond. ucalgary.ca In base-catalyzed hydrolysis, also known as saponification, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. ucalgary.calibretexts.org This process is typically irreversible and goes to completion, yielding a carboxylate salt and an alcohol. libretexts.org Acidification in a subsequent step then produces the desired carboxylic acid. Common bases used for this purpose include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions. researchgate.netchemicalbook.com Lithium hydroxide (LiOH) is also an effective reagent for this conversion. frontiersin.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.orgucalgary.ca The reaction is typically driven to completion by using a large excess of water. orgoreview.comlibretexts.org

| Condition | Reagents | Key Features | Reference |

|---|---|---|---|

| Basic (Saponification) | NaOH, KOH, or LiOH in water/alcohol | Irreversible reaction that goes to completion; requires subsequent acidification. | libretexts.orgucalgary.caresearchgate.netfrontiersin.org |

| Acidic | Strong acid catalyst (e.g., H₂SO₄) in excess water | Reversible reaction; the reverse of Fischer esterification. | orgoreview.comlibretexts.orgucalgary.ca |

Oxidation Pathways for Precursors (e.g., Aldehydes or Alcohols at C-3)

Another synthetic route to this compound involves the oxidation of a precursor molecule bearing an aldehyde or a primary alcohol at the C-3 position of the 5-bromoindoline ring system.

The oxidation of aldehydes to carboxylic acids is a common transformation in organic synthesis, and a variety of oxidizing agents can be employed. organic-chemistry.org For instance, 5-bromoindole-3-carboxaldehyde (B1265535) serves as a direct precursor that can be oxidized to the target carboxylic acid. sigmaaldrich.com Reagents such as Oxone have been shown to be effective for this type of conversion under mild conditions. organic-chemistry.org

Similarly, a primary alcohol at the C-3 position, such as in 1-Boc-5-bromo-3-hydroxymethylindole, can be oxidized to the corresponding carboxylic acid. nih.gov A range of oxidation protocols exists for converting primary alcohols to carboxylic acids, offering flexibility in terms of reaction conditions and functional group tolerance. organic-chemistry.org

| Precursor Functional Group | Oxidizing Agent/System | Reference |

|---|---|---|

| Aldehyde | Oxone | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI)/O₂ | organic-chemistry.org | |

| Primary Alcohol | Pyridinium chlorochromate (PCC)/H₅IO₆ | organic-chemistry.org |

Advanced and Sustainable Synthetic Approaches

In recent years, the fields of flow chemistry and green chemistry have provided new avenues for the synthesis of complex molecules like this compound, with a focus on improving efficiency, safety, and environmental impact.

Application of Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of indoline derivatives. epa.govresearchgate.netmdpi.com This technology can enhance reaction efficiency, improve safety when dealing with hazardous reagents or intermediates, and allow for easier scalability. epa.govdurham.ac.uk

The synthesis of indole-3-carboxylic esters has been successfully demonstrated using flow chemistry techniques. nih.gov These methods can be adapted for the synthesis of the 5-bromoindoline analogue. For example, a flow reactor can be employed for the controlled hydrogenation of an indole precursor to an indoline, or for conducting multi-step sequences that build the desired molecule in a continuous process. epa.govmdpi.com The use of tube-in-tube gas-permeable membrane reactors has also been shown to be effective for reactions involving gases, such as the carboxylation of organometallic intermediates with carbon dioxide to form carboxylic acids. durham.ac.uk

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reaction volumes and better heat dissipation reduce the risks associated with highly exothermic or unstable reactions. | epa.gov |

| Improved Efficiency | Precise control over reaction parameters (temperature, pressure, stoichiometry) can lead to higher yields and purities. | nih.gov |

| Scalability | Production can be scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. | durham.ac.uk |

| Automation | Flow systems can be automated for continuous production with minimal manual intervention. | epa.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. bridgew.eduresearchgate.netnih.gov These principles can be applied to the synthesis of this compound to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green chemistry considerations for this synthesis include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts. bridgew.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. bridgew.edu

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives or implementing solvent-free reaction conditions. beilstein-journals.orgimist.ma For instance, the use of aqueous media or avoiding chlorinated solvents is a key goal. imist.ma

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. bridgew.edu

For the bromination step, green approaches might involve the use of solid, manageable brominating agents instead of elemental bromine and the selection of less toxic solvents. beilstein-journals.org In the hydrolysis of ester precursors, the use of catalytic amounts of acid or base is preferable to stoichiometric quantities. The application of these principles can lead to a more sustainable and cost-effective synthesis of this compound.

| Principle Number | Principle |

|---|---|

| 1 | Prevention |

| 2 | Atom Economy |

| 3 | Less Hazardous Chemical Syntheses |

| 4 | Designing Safer Chemicals |

| 5 | Safer Solvents and Auxiliaries |

| 6 | Design for Energy Efficiency |

| 7 | Use of Renewable Feedstocks |

| 8 | Reduce Derivatives |

| 9 | Catalysis |

| 10 | Design for Degradation |

| 11 | Real-time analysis for Pollution Prevention |

| 12 | Inherently Safer Chemistry for Accident Prevention |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| Acetonitrile |

| Dimethylformamide (DMF) |

| Dichloromethane (DCM) |

| Hexane |

| Heptane |

| Dioxane dibromide |

| Sodium hydroxide (NaOH) |

| Potassium hydroxide (KOH) |

| Lithium hydroxide (LiOH) |

| 5-Bromoindole-3-carboxaldehyde |

| Oxone |

| 1-Boc-5-bromo-3-hydroxymethylindole |

| Pyridinium chlorochromate (PCC) |

| N-Hydroxyphthalimide (NHPI) |

| Carbon dioxide |

| Bromine |

Atom Economy Maximization in Reaction Design

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. numberanalytics.comprimescholars.comjocpr.com In the context of synthesizing this compound and its analogs, prioritizing reactions with high atom economy is essential for developing sustainable and cost-effective processes. numberanalytics.comnih.gov

Addition and cycloaddition reactions are inherently atom-economical as they involve the combination of reactants without the formation of byproducts. primescholars.comjk-sci.com For instance, the Diels-Alder reaction, a type of pericyclic reaction, theoretically achieves 100% atom economy. jocpr.comnih.gov The application of such reactions in the synthesis of indoline scaffolds can significantly reduce waste. nih.gov

Strategies to enhance atom economy in the synthesis of indoline derivatives include:

Cascade reactions: A sequence of intramolecular reactions that occur sequentially in a single pot, often triggered by a single event. These reactions can rapidly build molecular complexity with high atom economy. nih.gov

Biomimetic synthesis: Mimicking nature's synthetic strategies, which often involve highly efficient and atom-economical enzymatic transformations. nih.gov

By carefully selecting reaction types and employing strategic synthesis design, the atom economy in the production of this compound and related compounds can be significantly improved, leading to more sustainable and environmentally friendly manufacturing processes.

Utilization of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. nih.govacs.orgusc.edu Consequently, a key aspect of green chemistry is the replacement of hazardous solvents with safer alternatives.

Commonly used dipolar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are effective for many reactions but are now facing regulatory scrutiny due to their toxicity. nih.govacs.org In the synthesis of indoline scaffolds, which often involves palladium-catalyzed cross-coupling reactions, these solvents have traditionally been the "go-to" choice. nih.govacs.org

The development of safer, bio-based solvents offers a promising alternative. Some examples of greener solvents include:

Cyrene (dihydrolevoglucosenone): A dipolar aprotic solvent derived from cellulose, designed as a substitute for NMP and DMF. nih.govacs.org It has been successfully used in various transformations, including palladium-catalyzed reactions. nih.govacs.org

2-Methyltetrahydrofuran (2-MeTHF): A bio-based ethereal solvent that can often replace less desirable ethers like tetrahydrofuran (B95107) (THF) and 1,4-dioxane.

Cyclopentyl methyl ether (CPME): Another greener ether solvent with favorable properties.

Beyond direct replacement, the use of water as a reaction medium is highly desirable from a green chemistry perspective. While the solubility of many organic compounds in water can be a challenge, techniques such as the use of surfactants or co-solvents can facilitate aqueous-phase reactions. For instance, indium-mediated allylation has been used for the efficient synthesis of certain compounds in water. jk-sci.com

The following table summarizes some safer solvent alternatives and their potential applications in the synthesis of indoline derivatives.

| Traditional Solvent | Greener Alternative(s) | Potential Applications in Indoline Synthesis |

| DMF, NMP, DMSO | Cyrene, 2-MeTHF, CPME | Palladium-catalyzed cross-coupling reactions, nucleophilic substitutions |

| THF, 1,4-Dioxane | 2-MeTHF, CPME | Palladium-catalyzed reactions, Grignard reactions |

| Halogenated solvents (e.g., DCM) | Ethyl acetate (B1210297)/ethanol (B145695) mixtures | Chromatography, extractions |

By embracing these safer solvents and reaction media, the chemical industry can significantly reduce its environmental footprint and create safer working environments for chemists.

Catalytic Strategies over Stoichiometric Reagents

The use of catalytic methods is a cornerstone of green chemistry, offering numerous advantages over stoichiometric reactions. Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, reducing waste and energy consumption. jk-sci.com In the synthesis of this compound and its analogs, catalytic strategies are instrumental in achieving sustainable and efficient processes.

Transition Metal Catalysis:

Palladium catalysis has been extensively used for the construction of indole and indoline heterocycles. nih.gov Palladium-catalyzed C-H bond activation presents an elegant approach, allowing for the direct transformation of inert C-H bonds into C-C or C-N bonds, thus avoiding the need for pre-functionalized starting materials. nih.gov This strategy improves atom economy and reduces the number of synthetic steps. nih.gov

Cobalt catalysis also offers a novel route for indoline synthesis. researchgate.net For example, a method utilizing cobalt(III)-carbene radicals generated from o-aminobenzylidine N-tosylhydrazones has been developed. researchgate.net This transformation proceeds via a 1,5-hydrogen atom transfer (1,5-HAT) and allows for the use of inexpensive, commercially available reagents. researchgate.net

Organocatalysis:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Indoline-3-carboxylic acid itself has been used as an organocatalyst in anti-Mannich reactions, demonstrating high diastereo- and enantioselectivity. nih.gov This highlights the potential for the product of interest to also serve as a catalyst in related transformations, a concept known as auto-catalysis.

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions. jk-sci.com The use of biocatalysis in the synthesis of indoline derivatives can lead to significant improvements in sustainability. For example, enzymatic kinetic resolution is a key step in preparing enantiopure indoline-3-carboxylic acid derivatives. nih.gov

The following table provides a comparison of different catalytic strategies for indoline synthesis.

| Catalytic Strategy | Catalyst Examples | Key Advantages |

| Transition Metal Catalysis | Palladium complexes, Cobalt porphyrins | High efficiency, C-H activation, broad functional group tolerance |

| Organocatalysis | Indoline-3-carboxylic acid | Metal-free, high stereoselectivity |

| Biocatalysis | Lipases | High enantioselectivity, mild reaction conditions |

The continued development of novel and efficient catalytic systems is crucial for the future of sustainable synthesis of this compound and other valuable heterocyclic compounds.

Minimization of Derivatization and Protecting Group Strategies

The ideal synthesis would be "protecting-group-free." organic-chemistry.org Achieving this requires careful planning of the synthetic route to exploit the inherent reactivity differences between functional groups. When protecting groups are unavoidable, an "orthogonal" strategy is often employed. organic-chemistry.org This involves using multiple protecting groups that can be removed under different, specific conditions, allowing for selective deprotection at various stages of the synthesis. organic-chemistry.org

In the context of synthesizing this compound and its analogs, the amine and carboxylic acid functionalities are often candidates for protection. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), while esters are frequently used to protect carboxylic acids. organic-chemistry.orgsynarchive.comlibretexts.orgyoutube.com

Strategies to minimize the reliance on protecting groups include:

Exploiting Innate Reactivity: Designing synthetic steps that chemoselectively target one functional group in the presence of others.

One-Pot Reactions: Combining multiple reaction steps into a single operation, which can reduce the need for intermediate protection and purification.

Catalyst-Controlled Selectivity: Utilizing catalysts that can direct a reaction to a specific site on a molecule, obviating the need to protect other reactive sites. nih.gov

The following table lists common protecting groups for functional groups found in this compound and their typical removal conditions.

| Functional Group | Protecting Group | Typical Removal Conditions |

| Amine | Boc (tert-butoxycarbonyl) | Acidic conditions organic-chemistry.org |

| Amine | Cbz (carboxybenzyl) | Hydrogenolysis youtube.com |

| Carboxylic Acid | Methyl ester | Acid or base hydrolysis libretexts.org |

| Carboxylic Acid | Benzyl (B1604629) ester | Hydrogenolysis libretexts.org |

By embracing strategies that minimize derivatization and the use of protecting groups, chemists can design more efficient, economical, and environmentally friendly syntheses of this compound and other complex molecules.

Advanced Spectroscopic and Structural Characterization of 5 Bromoindoline 3 Carboxylic Acid and Its Chemical Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering unparalleled detail about the carbon-hydrogen framework.

The ¹H NMR spectrum of 5-bromoindoline-3-carboxylic acid provides distinct signals corresponding to the protons in different chemical environments. The aromatic protons on the benzene (B151609) ring typically appear as a complex pattern of multiplets in the downfield region due to the influence of the bromine atom and the fused heterocyclic ring. The protons on the indoline (B122111) ring, being aliphatic, resonate at higher field strengths. Specifically, the protons on the carbon adjacent to the nitrogen and the carbon bearing the carboxylic acid group will show characteristic shifts and coupling patterns. Protons on carbons adjacent to a carboxylic acid are typically found in the 2.5-3.0 ppm region of the NMR spectrum. libretexts.org The N-H proton of the indoline ring will also produce a signal, the chemical shift of which can be sensitive to solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0 - 7.5 | m |

| Aliphatic-CH (next to N) | ~3.0 - 3.5 | m |

| Aliphatic-CH (with COOH) | ~3.5 - 4.0 | m |

| N-H | Variable | br s |

| COOH-H | ~10 - 13 | br s |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is a key diagnostic signal, typically appearing significantly downfield in the range of 160-180 ppm. libretexts.org The aromatic carbons will resonate in the approximate range of 110-150 ppm, with the carbon atom bonded to the bromine atom showing a characteristic shift. The aliphatic carbons of the indoline ring will appear at higher field strengths, generally between 20-60 ppm. Quaternary carbons, such as the carbon attached to the bromine and the carbons at the ring fusion, often exhibit weaker signals. youtube.com

For the related compound 5-bromoindole, carbon signals are observed in the aromatic region. chemicalbook.com In this compound, the addition of the saturated five-membered ring and the carboxylic acid group would introduce signals in the aliphatic and carboxyl regions, respectively.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | ~170 - 180 |

| Aromatic C-Br | ~110 - 120 |

| Aromatic C | ~115 - 145 |

| Aliphatic C (next to N) | ~40 - 50 |

| Aliphatic C (with COOH) | ~50 - 60 |

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. sdsu.edu This would be crucial for assigning the protons on the indoline ring and confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is invaluable for identifying quaternary carbons and for connecting different fragments of the molecule, such as the carboxylic acid group to the indoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.net This can help to determine the stereochemistry and conformation of the molecule.

These 2D NMR techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound. emerypharma.comprinceton.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

Carboxyl Group (COOH) : This group gives rise to two very distinct and informative signals. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of a carboxylic acid due to hydrogen bonding. libretexts.orgorgchemboulder.comspectroscopyonline.com The carbonyl (C=O) stretching vibration will appear as a strong, sharp peak typically between 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretch is also observable between 1320-1210 cm⁻¹. orgchemboulder.com

N-H Group : The N-H stretching vibration of the indoline ring is expected to produce a moderate to weak absorption band in the region of 3550-3250 cm⁻¹. wpmucdn.com

The presence of the bromine atom on the aromatic ring can also be confirmed by IR spectroscopy. The carbon-bromine (C-Br) stretching vibration typically appears in the fingerprint region of the spectrum, at frequencies below 700 cm⁻¹. wpmucdn.com Specifically, the C-Br stretch for aryl halides is often found in the 690-515 cm⁻¹ range. libretexts.org While this region can be complex, the presence of a band in this area can provide supporting evidence for the bromo-substitution.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Amine | N-H Stretch | 3550 - 3250 | Medium |

| Aryl Halide | C-Br Stretch | < 700 | Medium to Weak |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like this compound, techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide critical data for its unequivocal identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 0.001 atomic mass units.

For this compound, with the molecular formula C₉H₈BrNO₂, the theoretical exact mass can be calculated. This calculation considers the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br or ⁸¹Br). The presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da.

HRMS analysis would be expected to confirm the molecular formula by matching the experimentally measured mass to the calculated value with a very low mass error (typically <5 ppm).

Table 1: Calculated Exact Mass for Isotopologues of this compound

| Molecular Formula | Isotopologue | Calculated Exact Mass (Da) |

| C₉H₈⁷⁹BrNO₂ | [M] | 239.9760 |

| C₉H₈⁸¹BrNO₂ | [M+2] | 241.9740 |

| C₉H₉⁷⁹BrNO₂ | [M+H]⁺ | 240.9838 |

| C₉H₉⁸¹BrNO₂ | [M+2+H]⁺ | 242.9818 |

| C₉H₇⁷⁹BrNO₂ | [M-H]⁻ | 238.9683 |

| C₉H₇⁸¹BrNO₂ | [M+2-H]⁻ | 240.9663 |

This table presents theoretical values. Experimental verification via HRMS is required for confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Patterns

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like carboxylic acids. It typically generates intact molecular ions with minimal fragmentation, making it ideal for molecular weight determination. The analysis can be performed in either positive or negative ion mode.

Positive Ion Mode ([M+H]⁺): In this mode, the molecule is protonated, often at the nitrogen atom of the indoline ring, to form a pseudomolecular ion [M+H]⁺. For this compound, this would result in isotopic peaks at approximately m/z 241 and 243.

Negative Ion Mode ([M-H]⁻): The carboxylic acid group is readily deprotonated to form a carboxylate anion, [M-H]⁻. This mode is often highly sensitive for carboxylic acids and would produce intense signals at approximately m/z 239 and 241. fishersci.com

By applying higher energy in the collision cell (tandem mass spectrometry or MS/MS), fragmentation of the parent ion can be induced to provide structural information. The fragmentation pathways are predictable based on the functional groups present.

Table 2: Predicted ESI-MS/MS Fragmentation for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| ~239/241 | ~195/197 | 44 Da (CO₂) | 5-Bromoindoline (B135996) anion |

| ~239/241 | ~221/223 | 18 Da (H₂O) | Anion of dehydrated cyclic structure |

| ~195/197 | ~116 | 79/81 Da (Br) | Indoline anion |

This table is predictive. Experimental MS/MS data is required to confirm fragmentation pathways.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction for Precise Bond Lengths, Bond Angles, and Dihedral Angles

While single-crystal X-ray data for this compound is not available, the published structure of its isomer, 6-Bromo-1H-indole-3-carboxylic acid , provides an excellent proxy for understanding the core molecular geometry. nih.gov In this related structure, the indole (B1671886) ring system is essentially planar. The carboxylic acid group is slightly twisted out of the plane of the indole ring. nih.gov In the solid state, molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for carboxylic acids. nih.gov

Table 3: Selected Crystallographic and Geometric Data for 6-Bromo-1H-indole-3-carboxylic acid

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| Volume (ų) | 901.7 (3) |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| Br1—C6 | 1.904 (4) |

| C3—C9 (carboxyl) | 1.481 (6) |

| C9—O1 (carbonyl) | 1.219 (5) |

| C9—O2 (hydroxyl) | 1.310 (5) |

| N1—C8 | 1.371 (5) |

| **Selected Bond Angles (°) ** | |

| C5—C6—Br1 | 119.8 (3) |

| C2—C3—C9 | 128.5 (4) |

| O1—C9—O2 | 122.9 (4) |

| O1—C9—C3 | 122.0 (4) |

| O2—C9—C3 | 115.1 (4) |

| Dihedral Angle (°) | |

| COOH plane to Indole plane | 6 (4) |

| Data obtained from the crystallographic study of 6-Bromo-1H-indole-3-carboxylic acid. nih.gov This data is illustrative for the bromo-indole carboxylic acid scaffold. |

Crystallographic Insights into Conformation and Stereochemistry

The crystal structure of a molecule reveals its preferred conformation and the non-covalent interactions that stabilize the crystal lattice. Based on the analysis of the related 6-Bromo-1H-indole-3-carboxylic acid , molecules are linked by pairs of O—H···O hydrogen bonds between the carboxylic acid groups, forming centrosymmetric dimers. nih.gov These dimers are further connected into layers by N—H···O hydrogen bonds. nih.gov

For the target compound, This compound , a key structural difference arises from the saturation of the C2-C3 bond in the five-membered ring. This creates a chiral center at the C3 position. Therefore, the compound can exist as a pair of enantiomers (R and S) or as a racemic mixture. X-ray crystallography of a single enantiomer would confirm its absolute stereochemistry.

The indoline ring is not planar like indole but adopts a puckered "envelope" conformation. The carboxylic acid substituent at the C3 position can be either pseudo-axial or pseudo-equatorial, and its orientation would be determined by steric and electronic factors, which could be definitively resolved by X-ray diffraction. The hydrogen bonding patterns would likely be similar, involving the carboxylic acid and the N-H group to form extended networks in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 5 Bromoindoline 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution and energy of the molecule, which are key to understanding its stability and chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying molecules of this size.

A primary application of DFT is geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. The calculation yields precise bond lengths, bond angles, and dihedral angles. For 5-Bromoindoline-3-carboxylic acid, this would reveal how the bromine atom and the carboxylic acid group influence the geometry of the indoline (B122111) ring.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties describe the distribution of electrons within the molecule and its response to external electric fields. Key properties include:

Total Energy: The total electronic energy of the molecule in its optimized state, a measure of its stability.

Mulliken Atomic Charges: These calculations partition the total electron density among the individual atoms, providing an estimate of partial charges. This helps identify electropositive and electronegative sites within the molecule. For instance, it would quantify the electron-withdrawing effects of the bromine and carboxylic acid groups.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It highlights regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack), offering a detailed picture of the molecule's reactive surface.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Note: This table is for illustrative purposes only and does not represent published experimental or computational data.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C(5)-Br | 1.90 Å |

| C(3)-C(OOH) | 1.52 Å | |

| C=O | 1.21 Å | |

| O-H | 0.97 Å | |

| N(1)-C(2) | 1.46 Å | |

| N(1)-C(7a) | 1.39 Å | |

| Bond Angles | C(4)-C(5)-Br | 119.5° |

| C(2)-C(3)-C(3a) | 103.0° | |

| O=C-O | 124.0° | |

| Dihedral Angle | C(2)-N(1)-C(7a)-C(4) | 1.5° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (i.e., its nucleophilicity). A higher HOMO energy suggests a stronger tendency to donate electrons. The spatial distribution of the HOMO indicates the likely sites of electrophilic attack.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level reflects the molecule's ability to accept electrons (i.e., its electrophilicity). A lower LUMO energy indicates a greater propensity to accept electrons. The distribution of the LUMO highlights the probable sites for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. nih.gov

For this compound, analysis would likely show the HOMO distributed over the electron-rich benzene (B151609) ring and the nitrogen atom, while the LUMO might be localized on the carboxylic acid group and influenced by the electron-withdrawing bromine atom.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is for illustrative purposes only and does not represent published experimental or computational data.)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Electron donor capability |

| LUMO | -1.8 eV | Electron acceptor capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity index |

Analysis of Intramolecular Interactions and Conformational Landscape

The flexibility of the indoline ring and the rotational freedom of the carboxylic acid group mean that this compound can exist in multiple conformations. Theoretical calculations are essential for mapping this landscape.

The carboxylic acid group (-COOH) contains both a hydrogen bond donor (the -OH group) and an acceptor (the C=O group). In specific conformations, an intramolecular hydrogen bond can form. For this molecule, a hydrogen bond could potentially form between the carboxylic proton and the nitrogen atom of the indoline ring (N-H···O=C) or, more likely, between the carboxylic acid's hydroxyl proton and its own carbonyl oxygen, which stabilizes a syn conformation. nih.gov

Computational methods can:

Identify and Characterize H-bonds: Algorithms can detect potential hydrogen bonds based on geometric criteria (distance and angle).

Quantify H-bond Strength: The energy of the hydrogen bond can be estimated by comparing the energy of the H-bonded conformer with a hypothetical non-bonded reference conformer. This stabilization energy is critical for determining the conformational preference. nih.gov

Analyze Electron Density: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density at the bond critical point between the hydrogen and the acceptor atom to confirm the presence and characterize the nature of the hydrogen bond.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space. By systematically rotating a specific dihedral angle and calculating the energy at each step, a profile of energy versus angle is generated.

Local Minima: The low-energy points on this profile correspond to stable or metastable conformers.

Transition States: The energy maxima between minima represent the rotational barriers—the energy required to convert from one conformer to another.

This analysis would reveal the most stable conformer(s) of this compound and the energy required for interconversion, providing insight into its dynamic behavior in solution.

Intermolecular Interactions in this compound Systems

Beyond the single molecule, computational chemistry can model how molecules of this compound interact with each other. The carboxylic acid group is a classic motif for forming strong intermolecular hydrogen-bonded dimers, where the -OH of one molecule bonds to the C=O of a second, and vice-versa, creating a stable cyclic arrangement.

DFT calculations on a dimer or larger cluster can:

Determine Dimer Geometry: Optimize the structure of the two interacting molecules to find the most stable arrangement.

Calculate Binding Energy: The strength of the intermolecular interaction can be calculated by subtracting the energies of the individual optimized molecules from the energy of the optimized dimer. This binding energy quantifies the stability gained by dimerization.

Computational Modeling of Hydrogen Bonding Networks in Dimer and Crystal Structures

There are currently no published studies that provide computational models of the hydrogen bonding networks specific to the dimer or crystal structures of this compound. The formation of dimers through hydrogen bonds is a characteristic feature of carboxylic acids. researchgate.net In a hypothetical scenario, computational modeling, likely employing Density Functional Theory (DFT), would be used to analyze the crystal structure. This analysis would quantify the geometry and energy of intermolecular hydrogen bonds, such as those between the carboxylic acid's hydroxyl group and the carbonyl oxygen of a neighboring molecule, or interactions involving the indoline nitrogen or the bromine atom. Such studies on related molecules, like quinolone carboxylic acid derivatives, have identified various homodimeric arrangements and quantified interaction energies. mdpi.com However, without experimental crystal structure data or dedicated computational work for this compound, details regarding its specific hydrogen bond synthons, bond lengths, and angles remain speculative.

Investigation of Pi-Stacking and Other Non-Covalent Interactions

Specific computational investigations into π-stacking and other non-covalent interactions for this compound are not available in the current body of scientific literature. The indole (B1671886) moiety provides a π-system that could engage in stacking interactions. nih.gov Theoretical studies on related molecules, such as halogenated 3-methylindole, have utilized high-level ab initio calculations to determine the influence of substituents on stacking stability. nih.gov These studies often decompose the interaction energy into components like electrostatic, dispersion, and exchange-repulsion forces to understand the nature of the π-π interactions. scirp.org For this compound, a computational study would assess how the electron-withdrawing bromine atom and the carboxylic acid group influence the quadrupole moment of the aromatic ring and, consequently, the geometry and strength of any potential π-stacking or other non-covalent interactions, such as halogen bonds. mdpi.com Lacking such a study, no data on interaction energies or geometries can be reported.

Solvent Effects on Molecular Properties and Reactivity (e.g., Polarizable Continuum Models)

No specific research has been published detailing the effects of solvents on the molecular properties and reactivity of this compound using methods like the Polarizable Continuum Model (PCM). The PCM is a common and effective computational method to approximate the influence of a solvent by representing it as a continuous medium with a defined dielectric constant. researchgate.netresearchgate.net This approach allows for the calculation of solvation free energies and the study of how a solvent environment might alter the molecule's geometry, electronic structure, and spectroscopic properties. scispace.com For instance, theoretical studies on other organic acids have used PCM to evaluate how electrostatic interactions with the solvent affect stability and reactivity. mdpi.com Without dedicated computational analysis for this compound, the extent to which different solvents stabilize the molecule or influence its behavior remains unquantified.

Chemical Reactivity and Transformation of 5 Bromoindoline 3 Carboxylic Acid Scaffolds

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group is a key handle for derivatization, allowing for the introduction of various functionalities through well-established chemical reactions.

Esterification of 5-bromoindoline-3-carboxylic acid is a common strategy to modify its properties or to protect the carboxylic acid group during subsequent reactions. This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

For instance, 5-bromo-1H-indole-2-carboxylic acid can be converted to its methyl ester by treatment with methanol (B129727) and hydrogen chloride gas. chemicalbook.com A similar procedure can be applied to 5-bromo-1H-indazole-3-carboxylic acid, which upon reaction with methanol, yields a mixture of 5-bromo-1H-indazole-3-carboxylic acid methyl ester and 5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester. nih.gov

Detailed research has shown that the esterification of 5-bromo-1H-indole-2-carboxylic acid with ethanol (B145695) in the presence of sulfuric acid at 80°C for 9 hours results in the corresponding ethyl ester in 65% yield. researchgate.net

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-1H-indole-2-carboxylic acid | Methanol | HCl | 5-Bromo-1H-indole-2-carboxylic acid methyl ester | chemicalbook.com |

| 5-Bromo-1H-indazole-3-carboxylic acid | Methanol | Not specified | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester and 5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | nih.gov |

| 5-Bromo-1H-indole-2-carboxylic acid | Ethanol | H₂SO₄ | Ethyl 5-bromo-1H-indole-2-carboxylate | researchgate.net |

The carboxylic acid function of this compound can be converted to an amide through reaction with an amine. This transformation often requires the use of coupling reagents to facilitate the formation of the amide bond. peptide.combachem.comyoutube.comiris-biotech.de Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). peptide.commdpi.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress side reactions and minimize racemization. peptide.com

In the context of peptide synthesis, the carboxylic acid group can be coupled with the N-terminus of an amino acid or peptide. For example, indole (B1671886) (N-Boc)-3-carboxylic acid has been coupled with a dipeptide resin using HBTU/HOBt coupling conditions. nih.gov This highlights the utility of this scaffold in creating more complex peptide-based structures.

The carboxylic acid group of this compound serves as a versatile starting point for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles, triazoles, and hydrazones. These heterocycles are important pharmacophores found in many biologically active compounds. mdpi.commdpi.comnih.gov

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically proceeds through a hydrazide intermediate. mdpi.comresearchgate.netasianpubs.org For instance, 5-bromoindole-2-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized to form the oxadiazole ring. tu.edu.iqresearchgate.net One method involves reacting the acid hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521), followed by treatment with an appropriate reagent. researchgate.net Another approach utilizes phosphorus oxychloride as a cyclodehydrating agent. mdpi.com

A study on the synthesis of new 5-bromoindole-2-carboxylic acid oxadiazole derivatives involved a multi-step process starting with the esterification of the carboxylic acid, followed by hydrazinolysis to form the hydrazide. researchgate.net This intermediate was then reacted with carbon disulfide and potassium hydroxide, followed by treatment with an appropriate electrophile to yield the final oxadiazole derivatives. researchgate.net

Triazoles: The formation of 1,2,4-triazoles can also be achieved from the carboxylic acid precursor. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov A general method involves the reaction of a carboxylic acid with a primary amidine and a monosubstituted hydrazine (B178648). researchgate.net Another pathway involves the reaction of acylhydrazines with carbon disulfide in the presence of a base, followed by reaction with hydrazine monohydrate. mdpi.com Research has shown the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines in a one-pot process. researchgate.net

Hydrazones: Hydrazones are readily formed by the condensation reaction of a hydrazide with an aldehyde or ketone. ictp.itorganic-chemistry.org The synthesis of 5-bromoindole-2-carboxylic acid hydrazone derivatives involves the initial formation of the corresponding hydrazide from the carboxylic acid. researchgate.net This hydrazide is then reacted with various para-substituted benzaldehydes in ethanol with a catalytic amount of glacial acetic acid to yield the desired hydrazone derivatives. researchgate.net

| Heterocycle | General Synthetic Strategy | Key Intermediates | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazoles | Conversion of carboxylic acid to acid hydrazide, followed by cyclization. | Acid hydrazide | mdpi.comresearchgate.netasianpubs.orgtu.edu.iqresearchgate.net |

| 1,2,4-Triazoles | Reaction of carboxylic acid with amidines and hydrazines, or conversion to acylhydrazine followed by reaction with CS₂ and hydrazine. | Acylhydrazine, Amidine, Hydrazine | mdpi.comnih.govresearchgate.netresearchgate.netnih.gov |

| Hydrazones | Condensation of the corresponding acid hydrazide with an aldehyde or ketone. | Acid hydrazide | researchgate.netictp.itorganic-chemistry.org |

Reactions Involving the Bromine Substituent

The bromine atom at the 5-position of the indoline (B122111) ring provides another avenue for structural diversification, primarily through substitution and cross-coupling reactions.

The bromine atom on the indole ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. These reactions typically follow an SNAr (Nucleophilic Aromatic Substitution) mechanism. libretexts.orgyoutube.com The electron-rich nature of the indole ring can facilitate this type of reaction. Common nucleophiles used in these reactions include amines and thiols. For the reaction to proceed, strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required to facilitate the substitution. The products of these reactions are diverse, for example, reaction with amines yields 5-aminoindole (B14826) derivatives, while reaction with thiols produces 5-thioindole derivatives.

It is important to note that the reactivity of the bromine atom can be influenced by the nature of the substituents on the indole ring. Electron-withdrawing groups can enhance the susceptibility of the ring to nucleophilic attack.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the 5-position of the bromoindoline scaffold.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. For example, 5-bromoindoles have been successfully coupled with phenylboronic acid using a ligand-free palladium nanoparticle catalyst. researchgate.net In another study, 5-bromo-1H-indazole-3-carboxylic acid methyl ester was subjected to Suzuki cross-coupling with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid using a Pd(dppf)Cl₂ catalyst and K₂CO₃ as the base, affording the corresponding 5-aryl-substituted indazoles in good yields. nih.gov The synthesis of a bromoindole derivative was also achieved via a Suzuki coupling reaction. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.org The Heck reaction has been applied to 3-bromoindazoles, demonstrating the feasibility of this transformation on related heterocyclic systems. beilstein-journals.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is valuable for introducing alkynyl moieties. Research has demonstrated the Sonogashira coupling of bromoindoles with alkynes using a palladium catalyst and a suitable ligand. researchgate.net The reaction conditions can be mild, sometimes even proceeding at room temperature in aqueous media. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd nanoparticles) and a base (e.g., K₂CO₃) | Biaryl compounds | nih.govwikipedia.orglibretexts.orgresearchgate.netnih.gov |

| Heck Reaction | Alkene | Palladium catalyst (e.g., Pd(OAc)₂) and a base | Substituted alkenes | wikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.orgnih.gov |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst and a copper(I) co-catalyst | Arylalkynes | wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net |

Decarboxylative Functionalization Reactions

The carboxylic acid moiety at the C-3 position serves as a synthetic handle for introducing a variety of functional groups through decarboxylation, a reaction that involves the loss of carbon dioxide (CO2). wikipedia.org This approach is advantageous as it often utilizes readily available and relatively inexpensive carboxylic acids. wikipedia.orgresearchgate.net

Radical decarboxylation offers a powerful strategy for the formation of carbon-centered radicals from carboxylic acids. These radicals can then participate in various bond-forming reactions. Photoredox catalysis has emerged as a mild and efficient method to initiate these transformations. sioc.ac.cn In this process, a photocatalyst, upon excitation by visible light, can either oxidize or reduce the carboxylic acid (or its derivative) to generate a radical intermediate, which then undergoes decarboxylation. sioc.ac.cnnih.gov

While specific studies on the radical decarboxylation of this compound are not extensively detailed in the provided results, the general principles of radical decarboxylation of other carboxylic acids can be applied. For instance, N-(acyloxy)phthalimides, derived from carboxylic acids, can undergo single-electron reduction to generate radicals following decarboxylation. sioc.ac.cn Similarly, photoredox-mediated decarboxylation of aryl carboxylic acids can produce aryl radicals. nih.gov These methods could potentially be adapted for this compound to generate an indolin-3-yl radical, which could then be trapped by various radical acceptors.

Decarboxylative cross-coupling reactions represent a significant class of transformations where a carboxylic acid is coupled with an organic halide in the presence of a metal catalyst, leading to the formation of a new carbon-carbon bond and the extrusion of CO2. wikipedia.org These reactions offer an alternative to traditional cross-coupling methods that often require pre-functionalized organometallic reagents. wikipedia.org

Palladium and copper-based catalytic systems are commonly employed for these transformations. wikipedia.org For instance, palladium-catalyzed decarboxylative couplings have been used to form C(sp2)-C(sp3) bonds, which are of significant interest in medicinal chemistry. nih.gov The general mechanism often involves the oxidative addition of the organic halide to the metal center, followed by decarboxylation of the carboxylic acid and reductive elimination to furnish the cross-coupled product. nih.gov

A notable example is the decarbonylative Suzuki cross-coupling, which allows for the direct coupling of heterocyclic carboxylic acids with arylboronic acids, catalyzed by palladium. nih.gov This method has been successfully applied to a wide range of nitrogen-containing heterocycles. nih.gov Another approach involves a one-pot decarboxylative halogenation followed by a Suzuki-Miyaura coupling, which has been shown to be effective for various (hetero)aromatic carboxylic acids. manchester.ac.uk While direct examples with this compound are not specified, its structural motifs suggest its potential as a substrate in such reactions for the synthesis of 3-arylindolines.

| Reaction Type | Catalyst/Reagents | Potential Product | Reference |

| Radical Decarboxylation | Photoredox catalyst, Light | 5-Bromoindoline (B135996) | sioc.ac.cn |

| Decarboxylative Cross-Coupling | Pd or Cu catalyst, Organic Halide | 3-Aryl-5-bromoindoline | wikipedia.orgnih.gov |

| Decarbonylative Suzuki Coupling | Pd catalyst, Arylboronic acid | 3-Aryl-5-bromoindoline | nih.gov |

Functionalization of the Indoline Ring System

The indoline ring of this compound provides additional opportunities for chemical modification at the nitrogen atom and the C-2 and C-3 positions of the heterocyclic core.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic system. wikipedia.org The reactivity of the aromatic ring is influenced by the substituents it carries. Activating groups increase the electron density of the ring, making it more nucleophilic, while deactivating groups have the opposite effect. wikipedia.org

For the 5-bromoindoline scaffold, the bromine atom is a deactivating group, yet it is an ortho-, para-director. The amino group of the indoline ring, however, is a powerful activating group and directs electrophiles to the ortho and para positions. In the case of 5-bromoindoline, the positions ortho and para to the nitrogen are C-7 and C-5 (which is already substituted). Therefore, electrophilic substitution would be expected to occur primarily at the C-7 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The specific conditions for these reactions on 5-bromoindoline would need to be carefully optimized to achieve the desired regioselectivity.

The nitrogen atom of the indoline ring is nucleophilic and can be readily functionalized. organic-chemistry.org This is often a crucial step in multi-step syntheses to introduce specific functionalities or to protect the nitrogen during subsequent reactions. organic-chemistry.orgwikipedia.org Protecting groups are temporary modifications of a functional group to prevent it from reacting under certain conditions. wikipedia.org

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). youtube.comyoutube.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions. youtube.com The Cbz group is introduced using benzyl (B1604629) chloroformate and is commonly removed by hydrogenolysis. youtube.com The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule. organic-chemistry.org For this compound, N-protection would likely be necessary before performing reactions that are incompatible with a free secondary amine, such as certain coupling reactions or reactions involving strong bases.

| Protecting Group | Reagent for Introduction | Conditions for Removal | Reference |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions | youtube.com |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis | youtube.com |

The C-2 and C-3 positions of the indoline core are key sites for introducing structural diversity. While the C-3 position is occupied by a carboxylic acid in the parent compound, this group can be removed or transformed as discussed in the decarboxylation sections.

Functionalization at the C-2 position of indoles and indolines is a well-established area of research. For instance, branch-selective allylation at the C-2 position of indoles using allylboronic acids has been reported to create all-carbon quaternary centers. rsc.org While this specific example is on an indole, similar strategies could potentially be adapted for the indoline system.

Direct C-H functionalization is a powerful tool for regioselective modification. nih.gov For indoles, C-H functionalization at both the C-2 and C-3 positions has been widely studied. nih.gov For example, regioselective C-3 formylation of 2H-indazoles has been achieved using Selectfluor under microwave-assisted conditions, proceeding through a likely radical pathway. thieme-connect.de Although this is on a different heterocyclic system, it highlights the potential for developing regioselective C-H functionalization methods for the indoline core. The presence of the bromine atom and the carboxylic acid group (or its derivative) on the this compound scaffold would undoubtedly influence the regioselectivity of such reactions, requiring specific optimization of reaction conditions.

Stability and Degradation Pathways

The stability of the this compound molecule is influenced by the interplay of its constituent functional groups: the secondary amine of the indoline ring, the carboxylic acid at the 3-position, and the bromo substituent on the benzene (B151609) ring. These groups can exhibit varying reactivity under different chemical environments, leading to potential degradation.

Strategies for Chemical Stability under Varied Conditions (e.g., Protection, Buffering)

To enhance the chemical stability of this compound during synthetic manipulations, the strategic use of protecting groups is often necessary. The reactivity of both the indoline nitrogen and the carboxylic acid can be temporarily masked to prevent unwanted side reactions.

The indoline nitrogen, being a secondary amine, is susceptible to oxidation and N-alkylation. Protection of this nitrogen is crucial, especially in the presence of electrophiles or oxidizing agents. Common protecting groups for the indoline nitrogen include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of the protecting group depends on the specific reaction conditions to be employed in subsequent steps, as their stability and cleavage conditions differ.

The carboxylic acid group can be reactive towards nucleophiles and may interfere with base-sensitive reactions. Esterification is a common strategy to protect the carboxylic acid. Simple alkyl esters, such as methyl or ethyl esters, can be employed, although their removal typically requires basic or acidic hydrolysis which might affect other parts of the molecule. More labile esters, like tert-butyl esters, can be cleaved under milder acidic conditions.

The stability of the molecule can also be influenced by the pH of the reaction medium. In strongly acidic or basic conditions, degradation can occur. Buffering the reaction mixture to maintain a specific pH range can be a critical strategy to preserve the integrity of the this compound scaffold. For instance, maintaining a neutral or slightly acidic pH can prevent the deprotonation of the carboxylic acid, which might trigger decarboxylation under certain conditions, while also minimizing the protonation of the indoline nitrogen which could alter its reactivity.

Table 1: Common Protecting Groups for Indoline-3-carboxylic Acid Scaffolds

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Indoline Nitrogen | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Indoline Nitrogen | Benzyloxycarbonyl | Cbz | Hydrogenolysis |

| Carboxylic Acid | Methyl Ester | - | Acid or Base Hydrolysis |

| Carboxylic Acid | tert-Butyl Ester | - | Mild Acid (e.g., TFA) |

Controlled Chemical Degradation Studies

Detailed controlled chemical degradation studies specifically on this compound are not extensively reported in the available literature. However, based on the known reactivity of the indoline and carboxylic acid functionalities, potential degradation pathways can be inferred.

Under harsh acidic conditions, protonation of the indoline nitrogen could potentially lead to ring-opening reactions, although the indoline ring is generally more stable than the corresponding indole. The presence of the electron-withdrawing bromine atom might further influence the electron density of the aromatic ring and affect its stability.

In the presence of strong bases, deprotonation of the carboxylic acid to form the carboxylate is expected. Under forcing conditions, particularly with heat, decarboxylation could be a potential degradation pathway, leading to the formation of 5-bromoindoline.

Oxidative conditions can lead to the dehydrogenation of the indoline ring to form the corresponding 5-bromoindole-3-carboxylic acid. This transformation is a common reaction for the indoline scaffold. The choice of oxidizing agent would be critical to control this process and avoid over-oxidation or other side reactions.

Further research involving systematic studies on the behavior of this compound under a variety of controlled conditions, including different pH values, temperatures, and in the presence of various reagents, would be necessary to fully elucidate its degradation pathways and to develop robust protocols for its handling and use in complex syntheses.

Role of 5 Bromoindoline 3 Carboxylic Acid As a Synthetic Precursor and Building Block

Construction of Complex Heterocyclic Systems Utilizing the 5-Bromoindoline-3-carboxylic acid Scaffold

The this compound scaffold is a foundational structure for the synthesis of more complex, polycyclic heterocyclic systems. The reactivity of the indoline (B122111) ring, the bromine substituent, and the carboxylic acid group can be strategically exploited to build fused or spirocyclic frameworks.